molecular formula C16H23FN2O2 B5035441 2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B5035441
M. Wt: 294.36 g/mol
InChI Key: JTGGEDGBTTVHNV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-fluorophenyl chloride.

    Nucleophilic Substitution: The 2-fluorophenyl chloride is then reacted with a piperidine derivative, such as 1-(propan-2-yl)piperidine, under basic conditions to form the desired piperidinyl intermediate.

    Acylation: The final step involves the acylation of the piperidinyl intermediate with an appropriate acylating agent, such as acetyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity to these targets, while the piperidinylacetamide moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one
  • 2-(2-bromo-4-fluorophenoxy)-1-(piperidin-1-yl)propan-1-one

Uniqueness

2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific combination of a fluorophenoxy group and a piperidinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-13(8-10-19)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGEDGBTTVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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